2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Phenylethanolamine N-methyltransferase (PNMT) α2-Adrenoceptor Selectivity profiling

Many CNS programs struggle with regioisomer mixtures and off-target α2 effects. 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) provides a privileged 2-benzazepine scaffold that solves these issues. • ~89-fold PNMT selectivity over α2-adrenoceptor. • >95% regioselective Friedel-Crafts acylation at C-8. • C-5 hydroxyl for stereochemical control and derivatization. • Favorable CNS physicochemical profile (LogP 0.71, tPSA 32.26 Ų). ≥95% purity; shipped globally from BenchChem.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 933710-17-9
Cat. No. B1426119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
CAS933710-17-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCC2=CC=CC=C2C1O
InChIInChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
InChIKeyFDTCSQHVULAFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9): A Defined Chiral Scaffold for CNS-Targeted Lead Optimization


2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) is a bicyclic benzazepine scaffold featuring a saturated seven-membered azepine ring fused to a benzene ring, with a hydroxyl group at the C-5 position. The compound has the molecular formula C10H13NO, a molecular weight of 163.22 g/mol, and is commercially available at ≥95% purity . This scaffold belongs to the broader class of 2-benzazepines, which are recognized as privileged structures in medicinal chemistry for their ability to target multiple neural receptors, including dopamine D2/D3 and serotonin 5-HT2A/2C/5-HT6 [1].

Why 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) Cannot Be Substituted by Common Benzazepine or Isoquinoline Analogs


Seemingly minor structural changes within the benzazepine class profoundly impact selectivity and synthetic utility, rendering generic substitution high-risk. The presence of the C-5 hydroxyl group differentiates this scaffold from unsubstituted 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) by introducing stereochemistry and enabling downstream functionalization (e.g., ether formation, Mitsunobu inversion) [1]. Furthermore, the seven-membered 2-benzazepine ring system itself provides distinct conformational and pharmacological advantages over the more common six-membered 1,2,3,4-tetrahydroisoquinoline (THIQ) core. Studies show that THBA exhibits nearly 100-fold higher selectivity for phenylethanolamine N-methyltransferase (PNMT) versus α2-adrenoceptor compared to THIQ, demonstrating that the ring expansion critically alters target engagement profiles [2].

Quantitative Differentiation of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) vs. In-Class Comparators


Selectivity Advantage: 2,3,4,5-Tetrahydro-1H-2-benzazepine Core vs. 1,2,3,4-Tetrahydroisoquinoline in PNMT Inhibition

The core 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) scaffold demonstrates substantially improved target selectivity compared to the six-membered 1,2,3,4-tetrahydroisoquinoline (THIQ) analog. In head-to-head enzyme inhibition assays, THBA exhibits a 3.2-fold selectivity for PNMT over α2-adrenoceptor, whereas THIQ shows a reverse selectivity profile with an α2/PNMT ratio of 0.036 [1]. This nearly 100-fold relative selectivity improvement (3.2 / 0.036 ≈ 89) is attributed to the seven-membered azepine ring adopting a puckered conformation that is sterically tolerated at the PNMT active site but unfavorable at the α2-adrenoceptor [2].

Phenylethanolamine N-methyltransferase (PNMT) α2-Adrenoceptor Selectivity profiling CNS disorders

Regioselective Derivatization: >95% C-8 Acylation of NH-Protected THBA Core

NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine undergoes Friedel-Crafts acylation at the C-8 position with greater than 95% regioselectivity [1]. This predictable functionalization point provides a defined synthetic handle for introducing diverse aromatic or heteroaromatic groups. The C-8 acylation strategy was successfully applied to the synthesis of 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one, an inhibitor of acetylcholinesterase (AChE) [1]. In contrast, the acylation regioselectivity of related heterocycles such as 2,3,4,5-tetrahydro-1H-3-benzazepine and 1,4-benzoxazepine differs substantially, requiring distinct optimization for each scaffold [1].

Friedel-Crafts acylation Regioselectivity Late-stage functionalization Acetylcholinesterase (AChE)

Stereochemical Handle: C-5 Hydroxyl Enables Enantioselective Derivatization Unavailable in THBA

2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) contains a stereogenic center at C-5, absent in the parent unsubstituted THBA (CAS 7216-22-0). This hydroxyl group enables access to enantiomerically pure or enriched derivatives through established methodologies including chiral resolution, Mitsunobu inversion, or asymmetric synthesis starting from chiral precursors [1]. The ability to separate and evaluate individual enantiomers is critical for CNS drug discovery, as demonstrated by studies on like- and unlike-configured tetrahydro-2-benzazepines with C-5 substituents, where stereochemistry profoundly influenced σ1 receptor affinity and selectivity [2].

Chiral resolution Asymmetric synthesis Mitsunobu inversion Enantiomer-specific pharmacology

Physicochemical Differentiation: pKa and Lipophilicity Profile of C-5 Hydroxy THBA

The C-5 hydroxyl group alters the physicochemical profile of the THBA scaffold in ways relevant to CNS penetration. Computed properties for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) include an acid pKa of 14.39, LogP of 0.71, and LogD (pH 7.4) of -1.08 [1]. In comparison, the unsubstituted THBA core has a computed LogP of approximately 1.8-2.0 , representing a >10-fold difference in lipophilicity. The topological polar surface area (tPSA) of 32.26 Ų remains identical to THBA, maintaining CNS-permeable characteristics (tPSA < 70 Ų) while the reduced LogD at physiological pH may decrease nonspecific plasma protein binding compared to more lipophilic analogs.

Physicochemical properties CNS drug-likeness pKa LogD Blood-brain barrier permeability

Where to Apply 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol (CAS 933710-17-9) for Differentiated Scientific Value


CNS Lead Optimization Targeting PNMT with Reduced α2-Adrenoceptor Off-Target Activity

The seven-membered THBA core confers a ~89-fold relative selectivity advantage for PNMT over α2-adrenoceptor compared to the six-membered THIQ analog [1]. This scaffold should be prioritized for CNS programs (e.g., hypertension, anxiety, or cognition) where PNMT inhibition is desired but α2-mediated sedation or cardiovascular effects must be minimized. The C-5 hydroxyl provides a handle for further derivatization to optimize potency while preserving selectivity.

Efficient Library Synthesis of C-8 Functionalized AChE Inhibitors

NH-protected THBA undergoes Friedel-Crafts acylation at C-8 with >95% regioselectivity, enabling predictable, high-yield introduction of diverse substituents without the regioisomer mixtures that plague related heterocycles [2]. This makes the scaffold particularly suitable for parallel synthesis campaigns targeting acetylcholinesterase (AChE) or other enzymes where C-8 aromatic substitution modulates activity.

Stereochemistry-Dependent σ1 Receptor Ligand Development

The stereogenic C-5 hydroxyl enables access to both enantiomers of the scaffold. Studies on like- and unlike-configured tetrahydro-2-benzazepines demonstrate that stereochemistry at C-5 critically influences σ1 receptor affinity [3]. This scaffold is appropriate for σ1 receptor programs in pain, depression, or neurodegenerative diseases where evaluating both enantiomers is essential for identifying the eutomer with superior target engagement and selectivity.

CNS Drug Discovery with Pre-Optimized Physicochemical Properties

The computed physicochemical profile (LogP = 0.71, LogD pH 7.4 = -1.08, tPSA = 32.26 Ų) places this scaffold within favorable CNS drug-like space [4]. The reduced LogD relative to unsubstituted THBA may confer lower hERG risk and reduced plasma protein binding while maintaining predicted BBB permeability. This scaffold offers a starting point that minimizes the need for extensive physicochemical optimization.

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